REACTION_SMILES
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[Br:7][c:8]1[cH:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:22][O:23][CH2:24][CH2:25][O:26][CH3:27].[Cl:28][Cu:29].[K+:6].[O:17]=[CH:18][N:19]([CH3:20])[CH3:21]>>[Br:7][c:8]1[cH:9][c:10]([NH2:19])[c:11]([N+:14](=[O:15])[O-:16])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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Nc1cc(Br)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |